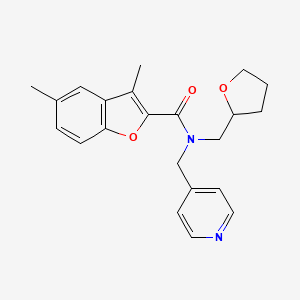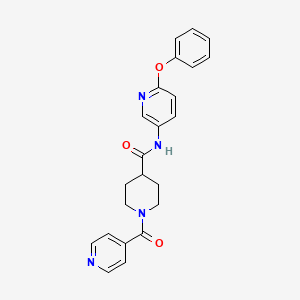![molecular formula C22H24Br2N2 B5212189 (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine, also known as ABR-215062, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and survival.
Mecanismo De Acción
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine selectively inhibits the activity of B-Raf by binding to the ATP-binding site of the protein. This prevents the activation of downstream targets of the MAPK pathway, leading to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been shown to have antitumor activity in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of tumor xenografts in mice. In addition, (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine is its specificity for B-Raf. This makes it a useful tool for studying the role of this protein in cellular signaling pathways. However, one limitation of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine. One area of interest is the development of combination therapies using (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine and other chemotherapeutic agents. Another area of interest is the study of the role of B-Raf in other cellular processes, such as differentiation and development. Finally, there is potential for the development of new compounds based on the structure of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine that may have improved efficacy and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine involves several steps. First, 2-adamantanamine is reacted with 4-bromobenzaldehyde to form 2-(4-bromophenyl)-2-adamantanamine. This compound is then reacted with 4-bromoaniline to form (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine. The purity of the final product is confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been studied for its potential use in cancer research. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. Inhibition of B-Raf can lead to inhibition of this pathway and subsequent cell death. (4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine has been shown to be a potent and selective inhibitor of B-Raf, and has demonstrated antitumor activity in preclinical studies.
Propiedades
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)adamantane-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N2/c23-17-1-5-19(6-2-17)25-21-13-9-15-11-14(21)12-16(10-13)22(15)26-20-7-3-18(24)4-8-20/h1-8,13-16,21-22,25-26H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASNNNRXYNHPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3NC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)

![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)

![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5212153.png)

![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)
